molecular formula C12H14O B15177343 2-Phenylhex-2-enal CAS No. 94133-59-2

2-Phenylhex-2-enal

Cat. No.: B15177343
CAS No.: 94133-59-2
M. Wt: 174.24 g/mol
InChI Key: LYAVRIBWJOVBLZ-GHXNOFRVSA-N
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Description

2-Phenylhex-2-enal is an organic compound belonging to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a phenyl group attached to a hexenal backbone. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylhex-2-enal can be synthesized through various methods, including the aldol condensation of benzaldehyde with hexanal. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions to facilitate the formation of the α,β-unsaturated aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

    Oxidation: 2-Phenylhexanoic acid.

    Reduction: 2-Phenylhex-2-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylhex-2-enal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Phenylhex-2-enal involves its interaction with various molecular targets and pathways. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. These interactions can modulate biological pathways and exert effects such as antimicrobial activity by disrupting microbial cell membranes.

Comparison with Similar Compounds

2-Phenylhex-2-enal can be compared with other similar compounds, such as:

    2-Phenylbut-2-enal: Another α,β-unsaturated aldehyde with a shorter carbon chain.

    5-Methyl-2-phenylhex-2-enal: A structurally similar compound with an additional methyl group.

Uniqueness: this compound is unique due to its specific aromatic profile and its versatility in various chemical reactions. Its longer carbon chain compared to similar compounds provides distinct physical and chemical properties, making it valuable in different applications.

Properties

CAS No.

94133-59-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-2-phenylhex-2-enal

InChI

InChI=1S/C12H14O/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-10H,2-3H2,1H3/b12-7-

InChI Key

LYAVRIBWJOVBLZ-GHXNOFRVSA-N

Isomeric SMILES

CCC/C=C(/C=O)\C1=CC=CC=C1

Canonical SMILES

CCCC=C(C=O)C1=CC=CC=C1

Origin of Product

United States

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